Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Overview
Description
Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a triazine ring and a benzoate ester, contributes to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate typically involves multiple steps. One common method starts with the reaction of 2-amino-4-ethoxy-6-methyl-1,3,5-triazine with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process often includes steps such as:
Mixing of reactants: The initial reactants are mixed in a solvent, typically under an inert atmosphere.
Temperature control: The reaction mixture is maintained at specific temperatures to ensure optimal reaction rates.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate undergoes various chemical reactions, including:
Substitution reactions: The triazine ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the triazine ring.
Scientific Research Applications
Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the triazine core but differs in its substituents, leading to different chemical properties and applications.
Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate: Similar in structure but with a hydroxyl group, this compound has distinct reactivity and uses.
Uniqueness
Methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring precise control over solubility and reactivity.
Properties
IUPAC Name |
methyl 2-[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S/c1-4-26-15-17-9(2)16-13(19-15)18-14(22)20-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWBBPPDRIRAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.